molecular formula C10H14N2O B083136 1-Methyl-5-(1-methyl-1H-pyrrol-2-yl)pyrrolidin-2-one CAS No. 13950-22-6

1-Methyl-5-(1-methyl-1H-pyrrol-2-yl)pyrrolidin-2-one

Katalognummer: B083136
CAS-Nummer: 13950-22-6
Molekulargewicht: 178.23 g/mol
InChI-Schlüssel: RSPGYZFTMZIFEC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-Methyl-5-(1-methyl-1H-pyrrol-2-yl)pyrrolidin-2-one is an organic compound with the molecular formula C10H14N2O. It is a derivative of pyrrolidinone, featuring a pyrrole ring substituted with a methyl group. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Eigenschaften

CAS-Nummer

13950-22-6

Molekularformel

C10H14N2O

Molekulargewicht

178.23 g/mol

IUPAC-Name

1-methyl-5-(1-methylpyrrol-2-yl)pyrrolidin-2-one

InChI

InChI=1S/C10H14N2O/c1-11-7-3-4-8(11)9-5-6-10(13)12(9)2/h3-4,7,9H,5-6H2,1-2H3

InChI-Schlüssel

RSPGYZFTMZIFEC-UHFFFAOYSA-N

SMILES

CN1C=CC=C1C2CCC(=O)N2C

Kanonische SMILES

CN1C=CC=C1C2CCC(=O)N2C

Synonyme

1-Methyl-5-(1-methyl-1H-pyrrol-2-yl)pyrrolidin-2-one

Herkunft des Produkts

United States

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-Methyl-5-(1-methyl-1H-pyrrol-2-yl)pyrrolidin-2-one typically involves the reaction of pyrrolidinone with methylating agents such as methyl iodide or methyl bromide. The reaction conditions often include the use of a base like sodium hydroxide or potassium carbonate to facilitate the methylation process. The reaction is usually carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The reaction mixture is typically subjected to purification steps such as distillation or recrystallization to obtain the desired compound in high purity.

Analyse Chemischer Reaktionen

Types of Reactions

1-Methyl-5-(1-methyl-1H-pyrrol-2-yl)pyrrolidin-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo substitution reactions where the methyl group can be replaced by other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Wissenschaftliche Forschungsanwendungen

1-Methyl-5-(1-methyl-1H-pyrrol-2-yl)pyrrolidin-2-one has a wide range of applications in scientific research:

    Chemistry: It is used as a solvent and reagent in various organic synthesis reactions.

    Biology: The compound is employed in the study of biological processes and as a building block for the synthesis of biologically active molecules.

    Industry: The compound is used in the production of polymers, resins, and other industrial chemicals.

Wirkmechanismus

The mechanism of action of 1-Methyl-5-(1-methyl-1H-pyrrol-2-yl)pyrrolidin-2-one involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    1-Methyl-2-pyrrolidinone: A similar compound with a single methyl group on the pyrrolidinone ring.

    N-Methyl-2-pyrrolidone: Another derivative of pyrrolidinone with a methyl group on the nitrogen atom.

Uniqueness

1-Methyl-5-(1-methyl-1H-pyrrol-2-yl)pyrrolidin-2-one is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be suitable.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.